molecular formula C22H16ClNO4 B6524766 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 929490-21-1

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Cat. No.: B6524766
CAS No.: 929490-21-1
M. Wt: 393.8 g/mol
InChI Key: KEHGSZXSVPYJKF-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929490-21-1, PubChem CID 24280187) is a synthetic small molecule featuring a benzofuran core fused with a substituted coumarin (chromen-4-yl) system and a cyclopropanecarboxamide group. This compound, designated as CGP201724 in research contexts, serves as an inactive structural analog of the bioactive compound CGP201721, which modulates mitochondrial carnitine palmitoyltransferase 1A (CPT1A) activity .

Properties

IUPAC Name

N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c1-11-8-18-14(9-16(11)23)15(10-19(25)27-18)21-20(24-22(26)12-6-7-12)13-4-2-3-5-17(13)28-21/h2-5,8-10,12H,6-7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHGSZXSVPYJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of acylcyclopropanecarboxamides and coumarins. Its unique structure, which includes a cyclopropane ring linked to an aromatic benzofuran and a chromenone moiety, suggests potential diverse biological activities. This article reviews the compound's biological activities, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16ClNO4C_{23}H_{16}ClNO_4 with a molecular weight of approximately 435.9 g/mol. The compound features a complex arrangement conducive to various interactions with biological targets.

PropertyValue
Molecular FormulaC23H16ClNO4
Molecular Weight435.9 g/mol
CAS Number921159-52-6
StructureStructure

Anticancer Activity

Recent studies have indicated that derivatives of coumarin, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown efficacy in inhibiting the proliferation of breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549) through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Induction of Apoptosis

In vitro assays demonstrated that the compound can induce apoptosis in cancer cells. The mechanism involves:

  • Chromatin Condensation : Observed through TUNEL staining.
  • Caspase Activation : Increased activity of caspase-3 and caspase-9 was noted, indicating mitochondrial pathway activation.
  • Bax/Bcl-2 Ratio Alteration : An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 was observed, promoting cell death.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound is hypothesized to involve:

1. Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, impacting their growth and survival.

2. Receptor Modulation : It could interact with cellular receptors that regulate pathways associated with proliferation and apoptosis.

3. Gene Expression Alteration : By affecting transcription factors related to inflammation and cell cycle regulation, the compound may alter gene expression profiles in cancer cells.

Pharmacokinetics and Bioavailability

Preliminary studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic properties:

  • High Oral Bioavailability : Similar compounds have shown over 90% oral bioavailability in animal models.
  • Metabolic Stability : The compound's stability in liver microsomes indicates potential for prolonged therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929413-67-2)

This analog replaces the 6-chloro-7-methyl substituents on the coumarin ring with a single 6-ethyl group. Key differences include:

  • Molecular Weight : 373.41 g/mol (vs. 362.47 g/mol for the target compound) due to the ethyl group’s larger size .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity
Target Compound (CGP201724) 929490-21-1 C₂₂H₁₇ClN₂O₄ 362.47 6-Cl, 7-Me on coumarin Inactive analog
6-Ethyl Coumarin Analog 929413-67-2 C₂₃H₁₉NO₄ 373.41 6-Et on coumarin Anticancer potential
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

This compound (synthesized via procedure B in ) shares the cyclopropanecarboxamide backbone but lacks the coumarin-benzofuran system. Instead, it incorporates a 4-methoxyphenoxy group and a phenyl ring.

  • Synthesis : Purified via silica gel chromatography (dr 23:1 diastereomeric ratio), highlighting shared synthetic challenges in cyclopropane derivatives .
Cyclopropanecarboxamide Derivatives in Agrochemicals
  • Cyprofuram (CAS: N/A): A fungicide with the formula N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide. Unlike the target compound, cyprofuram’s activity stems from its furanyl and chlorophenyl groups, demonstrating the scaffold’s versatility in agrochemical design .

Mechanistic and Structural Insights

  • Role of Substituents : The chloro and methyl groups on the coumarin ring in CGP201724 may disrupt hydrogen bonding or steric interactions required for CPT1A inhibition, explaining its inactivity compared to CGP201721 .
  • Crystallographic Tools : Programs like SHELXL and WinGX () are critical for resolving 3D structures of such compounds, enabling precise analysis of bond angles and torsional strains in the cyclopropane ring.

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